molecular formula C21H17NO5 B15219231 benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate

benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate

Cat. No.: B15219231
M. Wt: 369.32 g/mol
InChI Key: PASQATSQCXYGQJ-KHFQOJNISA-N
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Description

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a nitro group, and a phenylmethoxy group attached to a cyclohexa-1,3,5-triene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexa-1,3,5-triene ring. This can be achieved through a Diels-Alder reaction between a diene and a dienophile. The introduction of the nitro group is usually accomplished via nitration, using a mixture of concentrated sulfuric acid and nitric acid. The phenylmethoxy group can be introduced through a Williamson ether synthesis, involving the reaction of a phenol derivative with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. Additionally, purification steps such as recrystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to bind to specific targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-nitrophenyl ether
  • 1-(Benzyloxy)-2-methyl-3-nitrobenzene
  • 4-Benzyloxynitrobenzene

Uniqueness

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate is unique due to its specific combination of functional groups and isotopic labeling, which can provide insights into reaction mechanisms and biological pathways. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

369.32 g/mol

IUPAC Name

benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2/i7+1,13+1,18+1,19+1,20+1,21+1

InChI Key

PASQATSQCXYGQJ-KHFQOJNISA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[13C]2=[13C](C=[13CH][13CH]=[13C]2[N+](=O)[O-])[13C](=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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